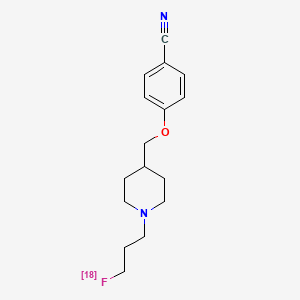

4-((1-(3-(Fluoro-18F)propyl)-4-piperidinyl)methoxy)benzonitrile

Description

4-((1-(3-(Fluoro-18F)propyl)-4-piperidinyl)methoxy)benzonitrile is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. The compound contains the radioactive isotope fluorine-18, which is commonly used in medical imaging due to its favorable half-life and positron emission properties. This compound is particularly valuable in the field of neuroimaging, where it helps visualize and study various neurological conditions.

Properties

CAS No. |

181289-04-3 |

|---|---|

Molecular Formula |

C16H21FN2O |

Molecular Weight |

275.35 g/mol |

IUPAC Name |

4-[[1-(3-(18F)fluoranylpropyl)piperidin-4-yl]methoxy]benzonitrile |

InChI |

InChI=1S/C16H21FN2O/c17-8-1-9-19-10-6-15(7-11-19)13-20-16-4-2-14(12-18)3-5-16/h2-5,15H,1,6-11,13H2/i17-1 |

InChI Key |

KSMXCGCEJWKWOX-SJPDSGJFSA-N |

Isomeric SMILES |

C1CN(CCC1COC2=CC=C(C=C2)C#N)CCC[18F] |

Canonical SMILES |

C1CN(CCC1COC2=CC=C(C=C2)C#N)CCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(Fluoro-18F)propyl)-4-piperidinyl)methoxy)benzonitrile typically involves the introduction of the fluorine-18 isotope into the molecular structure. One common method is electrophilic radiofluorination, where an electrophilic fluorine-18 source reacts with an electron-rich precursor. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the incorporation of fluorine-18 .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high radiochemical yield and purity. Automated synthesis modules are often employed to achieve consistent results and comply with Good Manufacturing Practices (GMP). These modules allow for precise control over reaction parameters, including temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(Fluoro-18F)propyl)-4-piperidinyl)methoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine-18 atom can be substituted with other nucleophiles under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

4-((1-(3-(Fluoro-18F)propyl)-4-piperidinyl)methoxy)benzonitrile has a wide range of scientific research applications:

Chemistry: Used as a tracer in studying chemical reaction mechanisms and kinetics.

Biology: Helps in understanding biological processes at the molecular level.

Medicine: Primarily used in PET imaging to diagnose and monitor neurological disorders, including Parkinson’s disease and Alzheimer’s disease.

Industry: Employed in the development of new radiopharmaceuticals and imaging agents.

Mechanism of Action

The mechanism of action of 4-((1-(3-(Fluoro-18F)propyl)-4-piperidinyl)methoxy)benzonitrile involves its uptake by specific tissues or organs, where it emits positrons. These positrons interact with electrons, producing gamma rays that are detected by PET scanners. The compound targets specific molecular pathways, allowing for detailed imaging of biological processes. For example, in neuroimaging, it can highlight areas of the brain with abnormal activity, aiding in the diagnosis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.